4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline is a chemical compound that features a piperidine ring substituted with two fluorine atoms, a sulfonyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline typically involves multiple steps:
Formation of 4,4-Difluoropiperidine: This intermediate can be synthesized by reacting t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane at room temperature.
Sulfonylation: The 4,4-difluoropiperidine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Methoxyaniline Coupling: Finally, the sulfonylated intermediate is coupled with 3-methoxyaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenol
- 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)aniline
Uniqueness
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline is unique due to the presence of both the methoxy and sulfonyl groups, which can impart distinct chemical and biological properties
Biological Activity
The compound 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline is a member of a class of sulfonamide compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with fluorine atoms and a methoxy group attached to an aniline moiety. Its structure is crucial for its biological activity, influencing both potency and selectivity against target proteins.
Research indicates that This compound acts primarily as an inhibitor of oxidative phosphorylation (OXPHOS) complexes, particularly Complex I. This inhibition disrupts ATP generation in cancer cells, leading to cell death through metabolic stress. The introduction of the 4,4-difluoropiperidine moiety significantly enhances the compound's potency compared to other structural analogs.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown low nanomolar IC50 values in pancreatic cancer cell lines such as MIA PaCa-2 (IC50 = 0.016 µM) and BxPC-3 (IC50 = 0.12 µM) . The mechanism involves the induction of apoptosis and disruption of metabolic pathways essential for tumor survival.
In Vivo Studies
In vivo studies further support its efficacy. Oral administration in murine models resulted in notable tumor growth inhibition without significant toxicity, indicating a favorable therapeutic window . Pharmacokinetic evaluations revealed a high volume of distribution and reasonable oral bioavailability (11.3%), suggesting good systemic exposure upon administration .
Case Studies and Applications
- Pancreatic Cancer Treatment : A study explored the effects of this compound on pancreatic cancer models, demonstrating substantial tumor reduction and improved survival rates in treated animals compared to controls. The study highlighted the compound's ability to target metabolic vulnerabilities specific to cancer cells .
- KIF18A Inhibition : Another investigation focused on the role of KIF18A in chromosomal instability associated with various cancers. The compound was identified as a potential inhibitor of KIF18A, leading to mitotic arrest and subsequent cell death in cancer cell lines characterized by chromosomal instability .
Data Tables
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Pancreatic Cancer Study | MIA PaCa-2 | 0.016 | OXPHOS Complex I inhibition |
Pancreatic Cancer Study | BxPC-3 | 0.12 | Induction of apoptosis |
KIF18A Inhibition Study | MV4;11 | 0.023 | Mitotic arrest via KIF18A inhibition |
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)sulfonyl-3-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O3S/c1-19-10-8-9(15)2-3-11(10)20(17,18)16-6-4-12(13,14)5-7-16/h2-3,8H,4-7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXFJJBFWXIWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.